Methylenedioxybutylamphetamine

Description

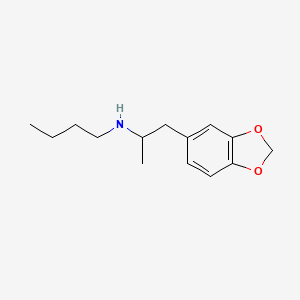

Methylenedioxybutylamphetamine (CAS 74698-38-7) is a synthetic phenethylamine derivative characterized by a methylenedioxy ring substitution at the phenyl group and a butyl side chain attached to the amine nitrogen . Structurally, it shares similarities with classical entactogens like 3,4-methylenedioxymethamphetamine (MDMA) but differs in alkyl chain length and substitution patterns.

Properties

CAS No. |

74698-38-7 |

|---|---|

Molecular Formula |

C14H21NO2 |

Molecular Weight |

235.32 g/mol |

IUPAC Name |

N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]butan-1-amine |

InChI |

InChI=1S/C14H21NO2/c1-3-4-7-15-11(2)8-12-5-6-13-14(9-12)17-10-16-13/h5-6,9,11,15H,3-4,7-8,10H2,1-2H3 |

InChI Key |

RDXVRDCQDITVDV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(C)CC1=CC2=C(C=C1)OCO2 |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

Methylenedioxybutylamphetamine undergoes various chemical reactions typical of substituted amphetamines. These reactions include:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The methylenedioxy group can undergo substitution reactions to form different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents.

Scientific Research Applications

Methylenedioxybutylamphetamine has limited scientific research applications due to its lesser-known status and minimal effects. it is of interest in the field of psychopharmacology as a potential alternative to more well-known entactogens like 3,4-methylenedioxymethamphetamine (MDMA). Research into similar compounds aims to explore their potential therapeutic applications, particularly in psychotherapy for conditions such as post-traumatic stress disorder (PTSD) .

Mechanism of Action

The exact mechanism of action of methylenedioxybutylamphetamine is not well understood due to the lack of extensive research. it is believed to act similarly to other substituted amphetamines by affecting the release and reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine. These interactions with neurotransmitter systems are thought to underlie its psychoactive effects .

Comparison with Similar Compounds

Structural Analogues

The table below compares Methylenedioxybutylamphetamine with key analogues:

| Compound | Chemical Structure | Key Features | Receptor Affinity* | Duration of Action* |

|---|---|---|---|---|

| This compound | Methylenedioxy ring, N-butyl chain | Extended alkyl chain may delay metabolism; limited clinical data | Hypothesized: 5-HT₂A, DAT | Unknown |

| MDMA (3,4-Methylenedioxymethamphetamine) | Methylenedioxy ring, N-methyl chain | High serotonin release; entactogenic effects | 5-HT₂A, SERT, DAT | 3–6 hours |

| MDA (3,4-Methylenedioxyamphetamine) | Methylenedioxy ring, N-H (primary amine) | Greater neurotoxicity; hallucinogenic properties | 5-HT₂A, DAT | 4–8 hours |

| MBDB (N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine) | Methylenedioxy ring, N-methyl butanamine | Reduced stimulant effects; milder entactogen | Moderate SERT, DAT | 3–5 hours |

Key Differences

- Receptor Interactions : While MDMA strongly inhibits serotonin reuptake (SERT), the longer alkyl chain in this compound may shift affinity toward dopamine transporters (DAT), as seen in MBDB.

- Metabolism : The butyl group could prolong hepatic degradation via cytochrome P450 enzymes, leading to delayed onset and extended half-life compared to MDMA.

Pharmacological and Toxicological Considerations

- Potency : this compound’s potency is hypothesized to be lower than MDMA due to steric hindrance from the butyl chain, reducing receptor binding efficiency.

- Neurotoxicity : Unlike MDA, which induces serotonergic neurotoxicity, this compound’s toxicity profile remains unstudied. Structural parallels to MBDB suggest milder effects.

- Legal Status: Not explicitly regulated in most jurisdictions, though analog laws may apply depending on structural similarity to scheduled substances.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.